1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of advanced catalysts and environmentally friendly procedures, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions .
Chemical Reactions Analysis
1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-(4-pyridyl)-2-pyrazoline: This compound also contains a pyrazole ring and has shown similar biological activities.
3-Amino-1-phenyl-2-pyrazoline: Another pyrazole derivative with comparable chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(5-amino-3,4-dihydropyrazol-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11N3O/c1-2-6(10)9-4-3-5(7)8-9/h2-4H2,1H3,(H2,7,8) |
InChI Key |
HXQBAJDMRZMMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(=N1)N |
Origin of Product |
United States |
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